An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)-1H-pyrrole, a heterocyclic compound of significant interest to researchers and professionals in the fields of organic synthesis and medicinal chemistry. This document delves into its fundamental chemical properties, provides a detailed methodology for its synthesis, and explores its potential applications in drug development, all while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.
Core Molecular Attributes of 2-(3-Methoxyphenyl)-1H-pyrrole
2-(3-Methoxyphenyl)-1H-pyrrole is an aromatic heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a 3-methoxyphenyl group. This structural arrangement imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules.
Chemical Structure and Molecular Weight
The chemical structure of 2-(3-Methoxyphenyl)-1H-pyrrole is characterized by the fusion of a five-membered nitrogen-containing pyrrole ring and a methoxy-substituted benzene ring. The systematic IUPAC name for this compound is 2-(3-methoxyphenyl)-1H-pyrrole.
The molecular formula for this compound is C₁₁H₁₁NO. Based on this, the molecular weight is calculated as 173.21 g/mol [1]. A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)-1H-pyrrole | N/A |
| CAS Number | 73742-11-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.214 g/mol | [1] |
| Melting Point | 75 °C | [1] |
Below is a visual representation of the chemical structure of 2-(3-Methoxyphenyl)-1H-pyrrole, generated using the DOT language.
Caption: Mechanistic workflow of the Paal-Knorr pyrrole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(3-methoxyphenyl)-1H-pyrrole from 1-(3-methoxyphenyl)-1,4-butanedione and ammonia.
Materials:
-
1-(3-Methoxyphenyl)-1,4-butanedione
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-methoxyphenyl)-1,4-butanedione (1 equivalent) and ammonium acetate (3 equivalents).
-
Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and confirm its melting point.
Physicochemical and Spectroscopic Characterization
A thorough characterization of 2-(3-methoxyphenyl)-1H-pyrrole is essential for its use in further research and development.
Solubility
Based on the general solubility of similar aromatic compounds, 2-(3-methoxyphenyl)-1H-pyrrole is expected to be soluble in most common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane, with limited solubility in water.[2][3][4][5]
Acidity/Basicity (pKa)
The pyrrole nitrogen is weakly acidic, with a pKa of approximately 16.5 for the N-H proton.[6] The presence of the methoxyphenyl substituent is not expected to significantly alter this value. Pyrrole is also an extremely weak base, with a conjugate acid pKa of -3.8.[6]
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for structural confirmation. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:
-
Aromatic protons (methoxyphenyl ring): Multiple signals in the range of 6.8-7.4 ppm.
-
Pyrrole protons: Signals typically appear between 6.0 and 7.0 ppm.
-
N-H proton: A broad singlet, typically in the range of 8.0-9.0 ppm, which is exchangeable with D₂O.
-
Methoxy protons (-OCH₃): A sharp singlet around 3.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. Expected chemical shifts would include:
-
Aromatic and pyrrole carbons: Signals in the range of 100-140 ppm.
-
Carbon attached to oxygen (methoxyphenyl ring): A signal around 160 ppm.
-
Methoxy carbon (-OCH₃): A signal around 55 ppm.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) would be:
-
N-H stretch: A broad band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic, -OCH₃): Bands just below 3000 cm⁻¹.
-
C=C stretch (aromatic and pyrrole): Bands in the region of 1450-1600 cm⁻¹.
-
C-O stretch (ether): A strong band around 1250 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] The incorporation of an aryl group at the 2-position, as in 2-(3-methoxyphenyl)-1H-pyrrole, creates a versatile platform for the development of new therapeutic agents.
Rationale for Pharmacological Interest
Aryl-substituted pyrroles have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[7] The methoxy group on the phenyl ring can participate in hydrogen bonding and can be a site for metabolic modification, which can be fine-tuned to improve the pharmacokinetic profile of a drug candidate.
Potential Therapeutic Areas
-
Anti-inflammatory Agents: The pyrrole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-(3-methoxyphenyl)-1H-pyrrole could be explored for their potential to inhibit key enzymes in inflammatory pathways.
-
Anticancer Agents: Many kinase inhibitors used in cancer therapy contain heterocyclic scaffolds.[8] The 2-aryl-pyrrole motif can be designed to interact with the ATP-binding site of various kinases involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: The pyrrole core is found in natural antibiotics.[8] Synthetic derivatives can be developed to target essential processes in bacteria and fungi.
The following diagram illustrates the workflow for evaluating the biological activity of a novel compound like 2-(3-methoxyphenyl)-1H-pyrrole.
Caption: Workflow for the biological evaluation of a new chemical entity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(3-Methoxyphenyl)-1H-pyrrole is a valuable building block for organic synthesis and drug discovery. Its straightforward synthesis via the Paal-Knorr reaction, combined with the versatile reactivity of the pyrrole ring and the electronic properties of the methoxyphenyl substituent, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its chemical properties, a detailed synthetic protocol, and an overview of its potential in medicinal chemistry, serving as a valuable resource for researchers in the field.
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